4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
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Overview
Description
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine typically involves multiple steps, starting with the preparation of the fluorophenyl-imidazole intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(4-Chlorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
- 4-(2-(4-(4-Bromophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
- 4-(2-(4-(4-Methylphenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
Uniqueness
The presence of the fluorine atom in 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C17H16FN3 |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-[2-[4-(4-fluorophenyl)-1H-imidazol-5-yl]propan-2-yl]pyridine |
InChI |
InChI=1S/C17H16FN3/c1-17(2,13-7-9-19-10-8-13)16-15(20-11-21-16)12-3-5-14(18)6-4-12/h3-11H,1-2H3,(H,20,21) |
InChI Key |
OQEKQUVSTNLAII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)C2=C(N=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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